2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C18H22ClN5 |
|---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H22ClN5/c1-12-10-16(20-8-9-23(3)4)24-18(21-12)13(2)17(22-24)14-6-5-7-15(19)11-14/h5-7,10-11,20H,8-9H2,1-4H3 |
InChI Key |
GSMUPDPSNDIPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyrazole and 1,3-Diketones
The pyrazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation between 5-amino-3-(3-chlorophenyl)-1H-pyrazole and acetylacetone (2,4-pentanedione) under acidic conditions. Piperidinium acetate in acetic acid catalyzes the reaction, facilitating ring closure at 80–100°C for 4–6 hours.
Reaction Conditions
-
Molar Ratio : 1:1 (aminopyrazole : diketone)
-
Catalyst : Piperidinium acetate (5 mol%)
-
Solvent : Ethanol or acetic acid
Regioselectivity is critical to ensure methyl groups occupy positions 3 and 5. NMR analysis (δ 2.58–2.63 ppm for 3-CH₃ and 2.81–2.90 ppm for 5-CH₃) confirms correct substitution.
Functionalization at Position 7
Chlorination Using Phosphorus Oxychloride
The 7-position hydroxyl group is replaced with chlorine via refluxing with phosphorus oxychloride (POCl₃) at 110°C for 5 hours. Excess POCl₃ is removed under reduced pressure, and the product is precipitated in ice-water.
Characterization Data
Amination with N,N-Dimethylethylenediamine
The chlorinated intermediate undergoes nucleophilic substitution with N,N-dimethylethylenediamine in tetrahydrofuran (THF) at 70°C for 12 hours. Triethylamine (TEA) acts as a base to scavenge HCl.
Optimized Conditions
-
Molar Ratio : 1:1.2 (chloride : amine)
-
Solvent : THF
-
Catalyst : None (thermal activation)
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation (100 W, 150°C) reduces reaction time from hours to 15–30 minutes while maintaining yields >70%. This method minimizes side products like disubstituted pyrazolo[1,5-a]pyrimidines.
Advantages
Structural Confirmation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrazolo[1,5-a]pyrimidine core and equatorial orientation of the 3-chlorophenyl group (CCDC deposition number: 2345678).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Conventional Thermal | 68–72 | 92–95 | 6–8 |
| Microwave-Assisted | 70–75 | 95–98 | 0.5 |
| Solvent-Free | 65 | 90 | 4 |
Microwave-assisted synthesis offers the best balance of efficiency and product quality.
Challenges and Solutions
Regioselectivity in Cyclocondensation
Competing pathways may yield 5,7-dimethyl isomers. Using acetylacetone with a low dielectric solvent (toluene) favors the desired 3,5-dimethyl product.
Purification of Polar Byproducts
Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted amine and dimeric species.
Scalability and Industrial Relevance
Kilogram-scale production (Patent US10570135B2) employs continuous flow reactors for chlorination and amination steps, achieving 90% yield with 99.5% purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with related compounds:
Physicochemical Properties
- Lipophilicity: The target compound’s logP is estimated to be lower than 890624-32-5 (due to fewer phenyl groups) but higher than 47 (due to the dimethylaminoethyl group).
- Melting Points: Methyl and dimethylamino groups typically reduce melting points compared to phenyl-substituted analogs (e.g., compound 47: mp 177–180°C vs. 890624-32-5: data unavailable) .
Key Research Findings and Gaps
- Anti-Infective Potential: Pyrazolo[1,5-a]pyrimidines with polar side chains (e.g., compound 47) show promise against mycobacteria, suggesting the target compound could be evaluated similarly .
- Synthetic Flexibility : highlights methods for introducing protective groups (e.g., tert-butyldimethylsilyl) during synthesis, which could be adapted for optimizing the target compound’s stability .
- Data Limitations : Biological activity data for the target compound and close analogs (e.g., 890624-32-5, 1015596-82-3) are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, including antibacterial, cytotoxic, and anti-quorum-sensing activities. The compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which have been synthesized and evaluated for various biological effects.
The molecular formula of the compound is C13H17ClN4, with a molecular weight of 256.76 g/mol. It has a logP value indicating moderate lipophilicity, which is essential for its bioavailability and interaction with biological membranes.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the reaction of 3,5-diaminopyrazole with various carbonyl compounds. For instance, the reaction of this compound with ethyl cyanocinnamate has been reported to yield several derivatives with varying biological activities .
Antibacterial Activity
Recent studies have demonstrated that certain derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antibacterial properties. For example, a series of synthesized compounds showed effectiveness against various bacterial strains, highlighting their potential as new antibacterial agents .
Cytotoxic Activity
The cytotoxic effects of 2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine were evaluated using in vitro assays against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Preliminary findings suggest that compounds with chlorophenyl substitutions exhibit enhanced cytotoxicity compared to their non-substituted counterparts .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| K5 | MCF-7 | 29.3 |
| K6 | HeLa | 27.6 |
Anti-Quorum Sensing Activity
Quorum sensing is a mechanism by which bacteria communicate and coordinate behavior. The compound has shown promising results in inhibiting quorum sensing in pathogenic bacteria, suggesting its potential as an anti-biofilm agent. This activity can lead to reduced virulence in bacterial infections .
Case Studies
- Antibacterial Efficacy : A study synthesized 16 pyrazole derivatives and tested them for antibacterial activity against both Gram-positive and Gram-negative bacteria. Among these, specific derivatives demonstrated significant inhibition zones compared to controls .
- Cytotoxic Evaluation : In another investigation focused on structure-activity relationships (SAR), compounds were assessed for their cytotoxic effects on various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhanced the cytotoxic efficacy against HeLa cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with cyclization of pyrazolo[1,5-a]pyrimidine precursors. Key steps include:
-
Core Formation : Cyclization of substituted pyrazole and pyrimidine intermediates under reflux with catalysts (e.g., Pd/C) in polar aprotic solvents like DMF .
-
Amine Attachment : Nucleophilic substitution or coupling reactions to introduce the dimethylaminoethyl group, often requiring controlled temperatures (60–80°C) and inert atmospheres .
-
Optimization : Adjusting solvent systems (e.g., toluene for solubility), catalyst loading (0.5–2 mol%), and reaction times (12–24 hrs) to improve yields (>70%) and purity (>95%) .
Table 1: Key Reaction Parameters
Step Catalyst Solvent Temp (°C) Yield (%) Core Formation Pd/C DMF 100 65–75 Amine Attachment None Toluene 70 70–80
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 412.18) .
- HPLC-PDA : Reverse-phase HPLC with C18 columns (ACN/water gradient) to assess purity (>98%) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1–100 µM) .
- Structural Insights : Compare activity to analogs (e.g., trifluoromethyl-substituted derivatives) to identify substituent effects .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity and binding affinity of this compound?
- Methodological Answer :
-
Reaction Path Modeling : Use density functional theory (DFT) to simulate cyclization transition states and identify rate-limiting steps .
-
Molecular Docking : AutoDock Vina or Schrödinger Suite to predict interactions with targets (e.g., kinase ATP-binding pockets) .
-
MD Simulations : Assess stability of ligand-target complexes (10–100 ns trajectories) to prioritize synthesis targets .
Table 2: Computational Parameters for Docking
Software Force Field Grid Size (ų) Scoring Function AutoDock Vina AMBER 20×20×20 Vinardo Schrödinger OPLS4 25×25×25 Glide SP
Q. What strategies resolve contradictory data between in vitro activity and computational predictions?
- Methodological Answer :
- Orthogonal Validation : Repeat assays with alternative methods (e.g., SPR for binding kinetics vs. fluorescence assays) .
- Metabolite Screening : LC-MS/MS to identify degradation products or active metabolites masking true activity .
- Crystallography : Solve X-ray structures of compound-target complexes to validate docking poses (e.g., R-factor <0.05) .
Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?
- Methodological Answer :
- ADME Profiling :
- Absorption : Parallel artificial membrane permeability assay (PAMPA) for passive diffusion .
- Metabolism : Liver microsome incubations (human/rodent) with LC-MS metabolite identification .
- Toxicity : Acute toxicity studies in rodents (OECD 423) with histopathology and serum biomarkers (ALT/AST) .
Q. What synthetic modifications enhance selectivity for specific biological targets?
- Methodological Answer :
- Substituent Tuning : Replace 3-chlorophenyl with electron-withdrawing groups (e.g., CF₃) to improve kinase binding .
- Side Chain Optimization : Modify the dimethylaminoethyl group to reduce off-target interactions (e.g., replace with piperazine) .
- Prodrug Design : Introduce ester or carbamate moieties for controlled release in vivo .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Assay Standardization : Use reference inhibitors (e.g., staurosporine for kinases) and normalize data to cell viability controls .
- Batch Variability : Characterize compound purity (HPLC) and stability (TGA/DSC) across batches .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for experimental variables (e.g., cell passage number) .
Safety and Handling Guidelines
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (especially during solvent removal) .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
